Naringoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

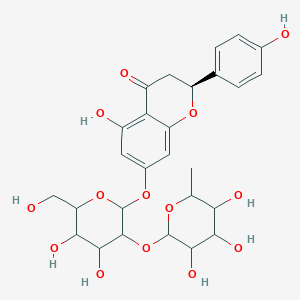

(2S)-7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10?,16-,18?,20?,21?,22?,23?,24?,25?,26?,27?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPMSGMNTNDNHN-NPDMSNFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Naringoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringoside, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects. The document synthesizes current experimental findings, presents quantitative data for comparative analysis, details key experimental protocols for in vitro and in vivo studies, and visualizes the core signaling pathways modulated by this promising natural compound. In many biological systems, this compound is metabolized to its aglycone, naringenin, which is often responsible for the observed physiological effects.[4][5] This guide will address the actions of both this compound (referred to as naringin in many studies) and its active metabolite, naringenin.

Core Mechanisms of Action

This compound and its aglycone, naringenin, exert their pleiotropic effects by modulating a multitude of cellular signaling pathways central to inflammation, cell survival, proliferation, and oxidative stress. The primary molecular targets and pathways influenced by this compound are detailed below.

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties by intervening in key inflammatory cascades. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9] Under inflammatory conditions, this compound can prevent the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][9] Furthermore, this compound has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of p38, ERK, and JNK, which are also critical for the production of inflammatory mediators.[7]

Antioxidant Properties

The antioxidant activity of this compound is a cornerstone of its protective effects, executed through both direct radical scavenging and the enhancement of endogenous antioxidant defense systems.[3][10] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11][12] this compound promotes the dissociation of Nrf2 from its cytoplasmic inhibitor, Keap1, allowing its translocation to the nucleus.[10] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), and catalase.[10][13]

Anticancer Activity

This compound and naringenin have been shown to inhibit the proliferation of various cancer cells and induce apoptosis through the modulation of critical cell survival pathways.[4][14] A significant target is the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer.[2][11][15][16] this compound can inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately triggering programmed cell death.[2][15][16]

Metabolic Regulation

This compound has demonstrated beneficial effects on metabolic disorders by influencing lipid and glucose metabolism.[17] It has been reported to lower levels of LDL, triglycerides, and total cholesterol while increasing HDL cholesterol.[17] Mechanistically, this compound can reduce the activity of HMG-CoA reductase and ACAT, key enzymes in cholesterol synthesis.[17] It also plays a role in improving insulin sensitivity and regulating glucose uptake.[4]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound (naringin) and its aglycone, naringenin, from various in vitro studies.

Table 1: IC50 Values of Naringin and Naringenin in Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Naringin | Colorectal Cancer Cells (CRC) | MTT | Dose-dependent inhibition | [15] |

| Naringin | HepG2 (Liver Cancer) | Not Specified | 150 µM | [14] |

| Naringenin | A549 (Lung Cancer) | MTT | 37.63 ± 7.27 µg/mL | [5] |

| Naringenin | MCF-7 (Breast Cancer) | Not Specified | 20 µM | [14] |

| Naringenin | HT-29 (Colon Cancer) | Not Specified | 780-880 µM | [4] |

| Naringenin | PC-12 (Pheochromocytoma) | Not Specified | 780-880 µM | [4] |

| Naringenin | HOS (Osteosarcoma) | CCK-8 | Dose-dependent inhibition | [18] |

| Naringenin | U2OS (Osteosarcoma) | CCK-8 | Dose-dependent inhibition | [18] |

Table 2: Inhibitory Effects of Naringin on Enzymes and Inflammatory Markers

| Target | System/Cell Line | Naringin Concentration | Observed Effect | Reference |

| α-glucosidase | In vitro | IC50: 19.6 μg/mL | Significant inhibitory activity | [19] |

| Pancreatic lipase | In vitro | IC50: 2.73 mg/mL | Significant inhibitory activity | [19] |

| Acetylcholinesterase | In vitro | IC50: 1,086 μg/mL | Significant inhibitory activity | [19] |

| VCAM-1, ICAM-1, E-selectin, MCP-1, RANTES | TNF-α-stimulated HUVECs | 50-200 µg/mL | Dose-dependent reduction in mRNA and protein levels | [10] |

| PGE2, NO, IL-6, TNF-α | LPS-treated RAW 264.7 cells | 5 & 10 µg/mL | Decreased production | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's mechanisms of action.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This spectrophotometric assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

-

Reagent Preparation:

-

Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and stored in the dark.

-

Prepare a series of dilutions of this compound and a positive control (e.g., ascorbic acid) in the same solvent.

-

-

Reaction Setup (96-well plate format):

-

Add 100 µL of each sample dilution to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH working solution to each well.

-

A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

-

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay assesses the effect of this compound on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and culture for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.

-

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

-

Cell Treatment:

-

Culture cancer cells (e.g., A549, HOS) to the desired confluency.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

-

Staining Procedure:

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation (e.g., phosphorylation status of key proteins).[11][15][16]

-

Protein Extraction and Quantification:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, Nrf2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and its aglycone, naringenin.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

Conclusion

This compound is a multifaceted flavonoid with a well-documented ability to modulate key cellular signaling pathways involved in a range of pathological processes. Its anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects are underpinned by its interactions with the NF-κB, PI3K/Akt/mTOR, MAPK, and Nrf2 pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound. Future investigations should focus on translating these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naringin attenuates diabetic retinopathy by inhibiting inflammation, oxidative stress and NF-κB activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Naringin regulates mitochondrial dynamics to protect against acetaminophen-induced hepatotoxicity by activating the AMPK/Nrf2 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

Naringoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringoside, a flavanone-7-O-neohesperidoside, is a prominent flavonoid glycoside primarily found in citrus fruits and is responsible for their characteristic bitter taste.[1][2][3] Chemically, it is a glycoside composed of the flavanone naringenin and the disaccharide neohesperidose.[4][5] This compound, with the chemical formula C₂₇H₃₂O₁₄ and a molecular weight of 580.54 g/mol , has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[4][5][6] This guide provides an in-depth overview of the natural sources of this compound, its quantitative distribution in various plant tissues, detailed experimental protocols for its extraction and analysis, and a look into its biosynthetic and pharmacological signaling pathways.

Natural Sources and Distribution

This compound is predominantly found in citrus fruits, particularly in grapefruit (Citrus paradisi), where it is the major flavonoid.[1][7] It is also present in other citrus species such as pummelo, sour orange, and to a lesser extent, in tomatoes and grapes.[4][8] The concentration of this compound is not uniform throughout the plant and varies significantly depending on the species, cultivar, maturity of the fruit, and the specific tissue.[4][9]

Generally, the highest concentrations of this compound are found in the peel and pith of the fruit, with lower amounts in the juice and seeds.[4][5] Immature fruits and young tissues tend to have higher concentrations of this compound, which decrease as the fruit matures and increases in size.[4][9] In flowers, the ovary contains exceptionally high levels of naringin.[9]

Quantitative Distribution of this compound

The following tables summarize the quantitative distribution of this compound in various citrus species and their different parts, compiled from multiple studies.

Table 1: this compound Content in Different Citrus Species and Fruit Parts

| Citrus Species | Fruit Part | This compound Content | Reference |

| Grapefruit (Citrus paradisi) | Peel | 2300 µg/mL | [4][5] |

| Seeds | 200 µg/mL | [4][5] | |

| Albedo | 940.26 mg/100g DW | [10] | |

| Juice | 23 mg/100mL | [7] | |

| Pummelo (Citrus maxima) | Peel | 3910 µg/mL | [4][5] |

| Juice | 220 µg/mL | [4][5] | |

| Lime (Citrus aurantiifolia) | Skin | 517.2 µg/mL | [4][5] |

| Juice | 98 µg/mL | [4][5] | |

| Seed | 29.2 µg/mL | [4][5] | |

| Sour Orange (Citrus aurantium) | Fruit | 47.1 µg/mL | [4][5] |

| Flower - Ovary | 9.036 µg/mL | [4][5] | |

| Flower - Stigma | 2.554 µg/mL | [4][5] | |

| Flower - Receptacle | 1.3444 µg/mL | [4][5] | |

| Sweet Orange (Citrus sinensis) | Albedo | 791.17 mg/100g DW | [10] |

| Mandarin (Citrus reticulata) | Albedo | 602.10 mg/100g DW | [10] |

DW: Dry Weight

Experimental Protocols

Extraction and Isolation of this compound from Grapefruit Peel

This protocol describes a common method for the extraction and isolation of this compound from citrus peel waste.

Materials:

-

Fresh grapefruit peel (albedo)

-

Methanol

-

n-Hexane

-

Isopropanol

-

Distilled water

-

Rotary evaporator

-

Heating mantle

-

Filter paper

-

Glassware (beakers, flasks)

Methodology:

-

Sample Preparation:

-

Separate the albedo (the white, spongy part) from the flavedo (the outer colored part) of the grapefruit peel.

-

Cut the albedo into small pieces. For enhanced extraction efficiency, the material can be sun-dried for 3 days and then oven-dried for 24 hours to a constant weight, followed by grinding into a fine powder.[11]

-

-

Methanol Extraction:

-

Macerate the prepared albedo powder in methanol (e.g., 50g of powder in 550 mL of methanol) for 3 days at room temperature with occasional stirring.[11]

-

Alternatively, a hot extraction method can be used by refluxing the fresh albedo with methanol, which can increase the yield and reduce the extraction time.[12]

-

Filter the mixture to separate the methanol extract from the solid residue.

-

-

Solvent Evaporation:

-

Concentrate the methanol extract using a rotary evaporator under reduced pressure to obtain a dry or semi-solid crude extract.[11]

-

-

Purification by Liquid-Liquid Partitioning:

-

Crystallization and Recrystallization:

-

To the aqueous phase, add isopropanol (e.g., 25 mL) and heat the solution to reduce its volume by half.[11]

-

Cool the solution in a refrigerator for several hours to induce the crystallization of this compound.[11]

-

Collect the crystals by filtration.

-

To achieve higher purity, recrystallize the obtained crystals by dissolving them in a minimal amount of hot isopropanol and allowing them to cool slowly. Repeat this process until pure crystals are obtained.[11]

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantification of this compound in various extracts.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and 2% aqueous acetic acid is commonly used.

-

Detection Wavelength: 285 nm.[13]

-

Standard: A pure this compound standard is required for calibration and quantification.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Preparation: Dissolve the dried extract or the isolated compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

-

Analysis: Run the sample through the HPLC system under the specified conditions. The retention time of the peak corresponding to this compound in the sample should match that of the standard.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Signaling Pathways

This compound Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants.[14][15] The pathway begins with the amino acid phenylalanine.

Key Enzymatic Steps:

-

Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.[14]

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[14]

-

4-coumarate CoA-ligase (4CL): Activates p-coumaric acid to p-coumaroyl CoA.[14]

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[16]

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone naringenin.[16]

-

Uridine diphosphoglucose-flavanone 7-O-glucosyltransferase (UF7GT): Glycosylates naringenin to form prunin (naringenin-7-O-glucoside).[14]

-

Flavanone 7-O-glucoside 2-O-beta-L-rhamnosyltransferase (F7GRT): Adds a rhamnose sugar to prunin to form the final product, this compound.[14]

Caption: this compound biosynthetic pathway via the phenylpropanoid route.

Pharmacological Signaling Pathways

This compound and its aglycone, naringenin, exert their biological effects by modulating various intracellular signaling pathways. These pathways are crucial in processes like inflammation, cell proliferation, and apoptosis.

A. Inhibition of NF-κB Signaling Pathway (Anti-inflammatory Action)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringin has been shown to suppress its activation.[17]

-

Stimulus: Pro-inflammatory stimuli (e.g., TNF-α) activate the IKK complex.

-

IKK Activation: The IKK complex phosphorylates IκBα, an inhibitor of NF-κB.

-

IκBα Degradation: Phosphorylated IκBα is ubiquitinated and degraded, releasing NF-κB (p65/p50 dimer).

-

Nuclear Translocation: Free NF-κB translocates to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes (e.g., IL-6, TNF-α, iNOS).

-

Naringin's Role: Naringin inhibits the phosphorylation and degradation of IκBα, thereby preventing NF-κB from entering the nucleus and suppressing the inflammatory response.[6][17]

Caption: Naringin's inhibition of the pro-inflammatory NF-κB signaling pathway.

B. Downregulation of PI3K/Akt/mTOR Pathway (Anticancer Action)

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is common in cancer. Naringin has been found to inhibit this pathway in certain cancer cells.[17]

-

Growth Factor Signaling: Growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K.

-

PI3K Activation: PI3K phosphorylates PIP2 to PIP3.

-

Akt Activation: PIP3 recruits and activates Akt (Protein Kinase B).

-

mTOR Activation: Akt activates mTOR (mammalian Target of Rapamycin), a key regulator of cell growth.

-

Cellular Effects: Activated mTOR promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.

-

Naringin's Role: Naringin can decrease the phosphorylation of PI3K, Akt, and mTOR, thereby inhibiting the pathway and leading to reduced cancer cell proliferation and induction of apoptosis or autophagy.[17]

Caption: Naringin's inhibitory effect on the PI3K/Akt/mTOR cell survival pathway.

Conclusion

This compound is a valuable natural compound with significant therapeutic potential. Its abundance in citrus byproducts, such as peels, makes it an attractive candidate for large-scale extraction and application in the pharmaceutical and functional food industries. A thorough understanding of its distribution, effective extraction and quantification methods, and mechanisms of action at the molecular level is crucial for harnessing its full potential in drug development and clinical applications. This guide provides a foundational resource for researchers and scientists working to translate the promise of this compound into tangible health benefits.

References

- 1. polyphenolresearch.com [polyphenolresearch.com]

- 2. xcessbio.com [xcessbio.com]

- 3. phytobank.ca [phytobank.ca]

- 4. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Naringin Levels in Citrus Tissues : II. Quantitative Distribution of Naringin in Citrus paradisi MacFad - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 11. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. ijpsonline.com [ijpsonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. environmental-expert.com [environmental-expert.com]

The Biosynthesis of Naringoside in Citrus Fruits: A Technical Guide for Researchers

An in-depth exploration of the biochemical cascade, enzymatic machinery, and regulatory mechanisms governing the synthesis of the characteristic flavanone glycoside, naringoside, in Citrus species.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in citrus fruits, tailored for researchers, scientists, and professionals in drug development. It delves into the core biochemical reactions, the enzymes that catalyze them, and the genes that encode these enzymes. This document summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and includes visual representations of the biochemical routes and experimental workflows.

The this compound Biosynthesis Pathway: An Overview

This compound, a flavanone-7-O-neohesperidoside, is a prominent secondary metabolite in many Citrus species, contributing significantly to their characteristic bitter taste. Its biosynthesis is a multi-step process that begins with the general phenylpropanoid pathway and diverges into the flavonoid biosynthesis route. The pathway involves a series of enzymatic reactions that convert the initial precursor, L-phenylalanine, into the final this compound molecule.

The core pathway can be summarized in the following key stages:

-

Phenylpropanoid Pathway : L-phenylalanine is converted to p-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[1][2][3]

-

Flavonoid Biosynthesis Initiation : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2] This is a critical entry point into the flavonoid pathway.

-

Isomerization to a Flavanone : Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.[1][2]

-

Glycosylation Steps : The final steps involve the attachment of sugar moieties to the naringenin aglycone. First, a glucose molecule is attached to the 7-hydroxyl group of naringenin by a UDP-glucose:flavanone-7-O-glucosyltransferase (UFGT), forming prunin (naringenin-7-O-glucoside).[2] Subsequently, a rhamnose molecule is added to the 2-hydroxyl group of the glucose moiety by a specific 1,2-rhamnosyltransferase (1,2RhaT), yielding this compound.[4][5]

Below is a DOT language representation of the this compound biosynthesis pathway.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 5. Accumulation of Naringin and Limonin and Genes Expression of their Corresponding Enzymes during Fruit Maturation of Three Citrus Genotypes [jmpb.areeo.ac.ir]

Naringoside: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringoside, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic effects through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as naringin, is a glycoside formed between the flavanone naringenin and the disaccharide neohesperidose.[1][2] Its chemical structure consists of a C15 flavonoid backbone with two phenolic rings and a heterocyclic pyran ring.[2]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-7-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | [1] |

| Molecular Formula | C27H32O14 | [3][4] |

| Molecular Weight | 580.53 g/mol | [3][4] |

| CAS Number | 10236-47-2 | [1][3] |

| Melting Point | 166 °C | [1] |

| Solubility | DMSO: 100 mg/mL (172.25 mM) | [3] |

| Water: Insoluble | [5] | |

| Ethanol: 2 mg/mL (3.44 mM) | [5] | |

| pKa (Strongest Acidic) | 8.58 | [6] |

| pKa (Strongest Basic) | -3.6 | [6] |

Experimental Protocols

Isolation and Purification of this compound from Citrus Peel

This protocol describes a common method for the extraction and purification of this compound from citrus peels, a primary natural source.

Materials:

-

Fresh citrus peels (e.g., grapefruit, pomelo)

-

Methanol

-

n-Hexane

-

Isopropanol

-

Distilled water

-

Rotary evaporator

-

Heating plate

-

Filtration apparatus

-

Refrigerator

Procedure:

-

Sample Preparation: Fresh citrus peels are washed, and the albedo (the white, spongy inner part) is separated and cut into small pieces. The pieces are then dried, for example in an oven at a low temperature (e.g., 50-60°C), and ground into a fine powder.

-

Extraction: The dried powder is macerated in methanol (e.g., 50g of powder in 550 ml of methanol) for several days. The mixture is then filtered to separate the methanol extract.

-

Solvent Evaporation: The methanol extract is concentrated using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in hot water (e.g., 70°C) and then partitioned with n-hexane to remove nonpolar impurities. This step is typically repeated.

-

Crystallization: Isopropanol is added to the aqueous phase, and the solution is heated to reduce its volume. The solution is then cooled in a refrigerator to induce crystallization of this compound.

-

Recrystallization: The obtained crystals are recrystallized using a suitable solvent like isopropanol to achieve high purity. The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a standard in vitro method to determine the antioxidant capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Prepare serial dilutions of this compound and ascorbic acid in the same solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the this compound or ascorbic acid dilutions to each well. A blank containing only the solvent is also prepared.

-

Initiation of Reaction: Add an equal volume of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Table 2: Quantitative Data on the Biological Activities of this compound

| Biological Activity | Assay/Model | Target/Cell Line | IC50 / Effect | Reference(s) |

| Antioxidant | DPPH radical scavenging | - | 80 µg/ml | [7] |

| Antioxidant | Hydroxyl radical scavenging | - | IC50 = 251.1 µM (for naringenin) | [8] |

| Antioxidant | Hydrogen peroxide scavenging | - | IC50 = 358.5 µM (for naringenin) | [8] |

| Antioxidant | Superoxide radical scavenging | - | IC50 = 360.03 µM (for naringenin) | [8] |

| Anti-inflammatory | Inhibition of α-glucosidase | - | 81.22 ± 0.35% inhibition | [9] |

| Anti-inflammatory | Inhibition of cholesterol esterase | - | 97.26 ± 0.88% inhibition | [9] |

| Anti-inflammatory | Inhibition of pancreatic lipase | - | 71.21 ± 3.29% inhibition | [9] |

| Anticancer | Cytotoxicity | MCF-7 (Breast cancer) | IC50 = 6.8 µg/ml (for Ag(I) complex) | [10] |

| Anticancer | Cytotoxicity | A549 (Lung cancer) | IC50 = 5.9 µg/ml (for Ag(I) complex) | [10] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[5] It can inhibit the phosphorylation of IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[11]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and apoptosis. This compound has been demonstrated to inhibit the PI3K/Akt pathway in certain cancer cells, leading to apoptosis.[12] It can decrease the phosphorylation of both PI3K and Akt, thereby suppressing downstream signaling.

Pharmacokinetics

Studies in rats have shown that after oral administration, naringin is metabolized to its aglycone, naringenin, and its conjugates (sulfates and glucuronides) are the primary forms found in circulation.[10] The pharmacokinetic parameters can vary between species. In humans, after oral administration of naringenin, the peak plasma concentration (Cmax) is reached in approximately 3.5 to 4.0 hours.[2]

Table 3: Pharmacokinetic Parameters of Naringenin in Humans (Single Oral Dose)

| Parameter | Value | Reference(s) |

| Cmax | 2009.51 ± 770.82 ng/ml | [2] |

| Tmax | 3.5 - 4.0 h | [2] |

Conclusion

This compound is a promising natural compound with a well-characterized chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, such as NF-κB and PI3K/Akt, underscores its therapeutic potential for a variety of diseases, including inflammatory disorders and cancer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future studies should focus on enhancing its bioavailability and conducting clinical trials to validate its efficacy in humans.

References

- 1. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-lactancia.org [e-lactancia.org]

- 3. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and cytotoxic activity of naturally isolated naringin-metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Neuroprotective effect of naringin against cerebellar changes in Alzheimer’s disease through modulation of autophagy, oxidative stress and tau expression: An experimental study [frontiersin.org]

- 12. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Naringoside and its Aglycone Naringenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringoside, more commonly known as naringin, and its aglycone naringenin are principal flavanones found predominantly in citrus fruits, contributing to their characteristic bitter taste.[1][2] These polyphenolic compounds have garnered significant scientific interest due to their extensive pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[2][3][4][5][6] Naringin's bioavailability is largely dependent on its hydrolysis by gut microbiota to naringenin, which is the form absorbed and subsequently metabolized by the body.[7][8] Their mechanisms of action are pleiotropic, involving the modulation of numerous cellular signaling pathways crucial in the pathogenesis of various chronic diseases.[3][6][9] This guide provides an in-depth overview of the chemical properties, biosynthesis, pharmacokinetics, and mechanisms of action of naringin and naringenin. It includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for ongoing research and drug development endeavors.

Chemical and Physical Properties

Naringin is the 7-neohesperidoside of naringenin, meaning it is a glycoside formed from the flavanone naringenin and the disaccharide neohesperidose.[10] The sugar moiety increases water solubility but also steric hindrance, which can impact its biological activity compared to its aglycone form, naringenin.[1][2]

Table 1: Chemical and Physical Properties of Naringin and Naringenin

| Property | Naringin (this compound) | Naringenin |

| Chemical Formula | C₂₇H₃₂O₁₄[2][11] | C₁₅H₁₂O₅[10] |

| Molar Mass | 580.5 g/mol [2][11] | 272.256 g/mol [10] |

| Appearance | White crystalline solid | Solid |

| Melting Point | 83 °C[2][11] | 251 °C[10] |

| Solubility in Water | Moderately soluble (1 mg/mL at 40 °C)[1][2][11] | 475 mg/L |

| IUPAC Name | (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxychroman-4-one | (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one[10] |

(a) Naringin, (b) Naringenin.[5][12])

Biosynthesis

Naringin and naringenin are synthesized in plants via the phenylpropanoid pathway, which produces a wide array of secondary metabolites from the amino acid phenylalanine.[13] This pathway is a fundamental process in plants, leading to flavonoids, lignins, and other essential compounds.[13]

The synthesis begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid.[13] This intermediate is activated to p-coumaroyl-CoA.[13] The key step in flavonoid synthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA by the enzyme chalcone synthase (CHS) to form naringenin chalcone. This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (2S)-naringenin.[13][14] Naringenin serves as a central precursor for other flavonoids.[15] For naringin synthesis, a glycosyltransferase enzyme subsequently attaches the disaccharide neohesperidose to the 7-hydroxyl group of naringenin.[13]

Pharmacokinetics and Metabolism

The therapeutic potential of naringin is intrinsically linked to its pharmacokinetic profile, which is characterized by low oral bioavailability and extensive metabolism.[7]

Absorption: Naringin itself is poorly absorbed through the intestinal wall.[7] The critical step for its systemic availability is the hydrolysis of the sugar moiety by β-glucosidases of the gut microbiota in the large intestine.[7][16] This enzymatic action releases the aglycone, naringenin, which is more lipophilic and can be absorbed.[7]

Metabolism: Following absorption, naringenin undergoes extensive first-pass metabolism in the intestinal wall and the liver.[7] It is rapidly conjugated through Phase II metabolic reactions, primarily glucuronidation and sulfation.[7][17][18] Consequently, the dominant forms circulating in the plasma are not free naringenin but its glucuronide and sulfate conjugates.[7][17][18]

Excretion: The metabolites of naringenin are primarily excreted in the urine.[7]

Drug Interactions: Naringin and its metabolites are known inhibitors of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the well-documented "grapefruit juice effect" that can lead to significant drug-drug interactions.[7]

Table 2: Pharmacokinetic Parameters of Naringenin in Humans (Single Ascending Doses)

| Parameter | 150 mg Dose | 600 mg Dose |

| Cmax (μM) | 15.76 ± 7.88 | 48.45 ± 7.88 |

| Tmax (h) | 3.17 ± 0.74 | 2.41 ± 0.74 |

| AUC₀₋₂₄h (μM×h) | 67.61 ± 24.36 | 199.06 ± 24.36 |

| Half-life (T½) (h) | 3.0 | 2.65 |

| Apparent Oral Clearance (L/h) | 10.21 ± 2.34 | 13.70 ± 2.34 |

| Data sourced from a randomized, controlled, single-ascending-dose clinical trial in healthy adults.[16] |

digraph "Naringin Metabolism Workflow" { graph [splines=true, overlap=false]; node [shape=rectangle, style="rounded,filled", fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];

"Oral Ingestion\n(Naringin)" [fillcolor="#FBBC05", fontcolor="#202124"] "Intestine" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Gut Microbiota" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Naringenin (Aglycone)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Absorption" [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Liver (First-Pass Metabolism)" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Systemic Circulation" [shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Excretion (Urine)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conjugated Metabolites\n(Glucuronides, Sulfates)""Oral Ingestion\n(Naringin)" -> "Intestine"; "Intestine" -> "Gut Microbiota" [label="Hydrolysis"]; "Gut Microbiota" -> "Naringenin (Aglycone)"; "Naringenin (Aglycone)" -> "Absorption"; "Absorption" -> "Liver (First-Pass Metabolism)"; "Liver (First-Pass Metabolism)" -> "Conjugated Metabolites\n(Glucuronides, Sulfates)" [label="Phase II Conjugation"]; "Conjugated Metabolites\n(Glucuronides, Sulfates)" -> "Systemic Circulation"; "Systemic Circulation" -> "Excretion (Urine)"; }

Mechanisms of Action and Biological Activities

Naringin and naringenin exhibit a wide range of biological effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.[3][6]

Antioxidant Activity

Both compounds are potent antioxidants, though naringenin generally shows higher activity due to the absence of the sterically hindering sugar moiety.[1][2][19] Their antioxidant effects are attributed to:

-

Free Radical Scavenging: They can directly scavenge reactive oxygen species (ROS) such as hydroxyl and superoxide radicals.[1][19]

-

Enzyme Inhibition: Naringin has been shown to inhibit xanthine oxidase, an enzyme that generates superoxide anions.[1][19]

-

Upregulation of Antioxidant Enzymes: They can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[1]

Anti-inflammatory Activity

Naringin and naringenin exert significant anti-inflammatory effects by targeting multiple pathways.[1][6][20] A primary mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .[20] NF-κB is a key transcription factor that controls the expression of pro-inflammatory mediators.[6] By suppressing NF-κB activation, naringenin can downregulate the expression of inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β).[6][20][21]

Anticancer Activity

Naringin and naringenin have demonstrated substantial anticancer effects across various cancer models.[3] Naringenin is often found to be a more potent inhibitor of cell proliferation than naringin.[3][6] Their anticancer mechanisms are multifaceted and include:

-

Induction of Apoptosis: They can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[5][22]

-

Cell Cycle Arrest: The compounds can halt the proliferation of cancer cells at different phases of the cell cycle, often at G0/G1.[3][22]

-

Inhibition of Proliferation and Metastasis: They interfere with signaling pathways that drive cancer cell growth and spread, such as the PI3K/Akt/mTOR pathway .[6] This pathway is crucial for cell survival and proliferation, and its inhibition by naringin can suppress tumor growth.[6]

-

Anti-Angiogenesis: Naringenin has been shown to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[23]

Table 3: Antiproliferative Activity of Naringin and Naringenin

| Compound | Cell Line | Cancer Type | Activity / Concentration |

| Naringenin | HT-29 | Colon Cancer | Inhibition at 0.71–2.85 mM[6] |

| Naringin | Multiple | Various | Weaker inhibitor than naringenin[6] |

| Naringenin | Multiple | Various | Significant antiproliferative activity >0.04 mM[3][6] |

| Naringenin | B16F10, SK-MEL-28 | Melanoma | Dose-dependent inhibition of proliferation[23] |

| Naringenin | MDA-MB-231 | Breast Cancer | Time and concentration-dependent inhibition[22] |

digraph "PI3K_Akt_mTOR_Pathway_Inhibition" { graph [splines=true]; node [shape=rectangle, style="rounded,filled", fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];"Growth Factor" [fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor Tyrosine Kinase" [shape=cds]; "PI3K"; "Akt"; "mTOR"; "Cell Survival, Proliferation, Growth" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Naringin" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Growth Factor" -> "Receptor Tyrosine Kinase"; "Receptor Tyrosine Kinase" -> "PI3K" [label="activates"]; "PI3K" -> "Akt" [label="activates"]; "Akt" -> "mTOR" [label="activates"]; "mTOR" -> "Cell Survival, Proliferation, Growth" [label="promotes"];

"Naringin" -> "PI3K" [arrowhead=T, style=bold, color="#EA4335", label="inhibits"]; "Naringin" -> "Akt" [arrowhead=T, style=bold, color="#EA4335", label="inhibits"]; "Naringin" -> "mTOR" [arrowhead=T, style=bold, color="#EA4335", label="inhibits"]; }

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and evaluation of naringin and naringenin.

Protocol for Extraction and Isolation of Naringin from Citrus Peel

This protocol describes a standard method for extracting naringin from citrus peels, particularly the albedo (the white, spongy inner part), which is rich in this compound.[24]

1. Sample Preparation:

- Obtain fresh citrus peels (e.g., grapefruit, pomelo).[24]

- Wash peels thoroughly with distilled water.[24]

- Separate the albedo from the flavedo (outer colored layer).[24]

- Dry the albedo in an oven at 50-60°C to a constant weight.[24]

- Grind the dried albedo into a fine powder using a mill or blender.[24]

2. Extraction (Soxhlet Method):

- Place 100 g of the dried peel powder into a cellulose thimble.[25]

- Set up a Soxhlet apparatus with a 2L round-bottom flask containing 1L of methanol.

- Heat the methanol to its boiling point (approx. 65°C) and allow the extraction to proceed for 3-6 hours, or until the solvent in the siphon tube runs clear.

3. Concentration and Pectin Removal:

- After extraction, cool the methanolic extract.

- Concentrate the extract to about one-fifth of its original volume using a rotary evaporator at 45-50°C.[25][26]

- To the concentrated extract, add 20-25 mL of water and stir for 30 minutes at 60-70°C.[26]

- Adjust the pH of the solution to 11-11.5 using 0.1 M calcium hydroxide to precipitate pectin as calcium pectate.[25]

- Filter the solution to remove the pectin precipitate.[25]

4. Crystallization and Purification:

- Transfer the filtrate to a beaker and allow it to stand in a refrigerator (4°C) for 24-48 hours to induce crystallization.

- Collect the crude naringin crystals by vacuum filtration.

- Recrystallize the crude product by dissolving it in a minimal amount of hot water (70°C), filtering while hot to remove any insoluble impurities, and then allowing it to cool slowly to room temperature, followed by refrigeration to maximize crystal formation.[24]

- Filter the purified crystals and dry them in a desiccator under vacuum. The result should be pure white, crystalline naringin.[26]

A[label="1. Sample Preparation\n(Dry & Powder Citrus Peel)"];

B[label="2. Soxhlet Extraction\n(Methanol)"];

C [label="3. Concentration\n(Rotary Evaporator)"];

D [label="4. Pectin Removal\n(pH Adjustment)"];

E [label="5. Crystallization\n(Refrigeration)"];

F [label="6. Recrystallization\n(Hot Water)"];

G [label="7. Final Product\n(Pure Naringin Crystals)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G;

}

Protocol for HPLC Analysis of Naringin and Naringenin

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of naringin and naringenin.[27][28]

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., Inertsil ODS-2, 250 x 4.6 mm, 5 µm particle size).[29]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[29]

-

Column Temperature: 30°C (to ensure stable retention times).[30]

-

Detection Wavelength:

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve extracts or pure compounds in the mobile phase, filter through a 0.45 µm syringe filter before injection.

-

Internal Standard: Genistin can be used for naringin, and daidzein for naringenin, especially for analysis in biological matrices like plasma.[29]

Conclusion

Naringin and its aglycone naringenin stand out as flavonoids with significant therapeutic potential, supported by a wealth of preclinical evidence. Their antioxidant, anti-inflammatory, and anticancer properties are well-documented, stemming from their ability to modulate critical cellular signaling pathways such as NF-κB and PI3K/Akt. However, the clinical translation of these findings is hampered by the low oral bioavailability of naringin and the extensive metabolism of naringenin. Future research should focus on developing novel delivery systems to enhance their systemic availability and on conducting robust clinical trials to validate their efficacy and safety in humans. This technical guide provides a foundational resource for scientists and researchers to build upon in the quest to harness the full therapeutic potential of these promising natural compounds.

References

- 1. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Naringenin - Wikipedia [en.wikipedia.org]

- 11. Naringin | C27H32O14 | CID 442428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lawdata.com.tw [lawdata.com.tw]

- 18. "Pharmacokinetics and conjugation metabolism of naringin and naringenin" by M.-J. Wang, P.-D.L. Chao et al. [jfda-online.com]

- 19. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Naringin Extracted from Vietnamese Citrus Maxima Peels: Extraction and Optimization [arccjournals.com]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. journals.flvc.org [journals.flvc.org]

In Vitro Antioxidant Activity of Naringoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naringoside, commonly known as naringin, is a prominent flavanone glycoside found abundantly in citrus fruits, particularly grapefruit. It is responsible for the characteristic bitter taste. Beyond its sensory properties, naringin has garnered significant scientific interest for its diverse pharmacological effects, chief among them being its potent antioxidant activity. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, detailing the quantitative data, experimental protocols for key assays, and the underlying molecular signaling pathways involved.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of this compound has been quantified using various standard in vitro assays that measure its ability to scavenge different types of free radicals. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Data from multiple studies are summarized below, showcasing this compound's capacity to neutralize a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

| Antioxidant Assay | Radical/Species Scavenged | This compound IC50 Value (µg/mL) | Standard Compound (IC50 in µg/mL) |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 80[1] | Ascorbic Acid (212)[1] |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 31.8[2] | Trolox (Not specified) |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 70[1] | Ascorbic Acid (188)[1] |

| Superoxide Radical Scavenging | Superoxide Anion (O₂•⁻) | 104[1] | Ascorbic Acid (114)[1] |

| Nitric Oxide Radical Scavenging | Nitric Oxide (NO•) | 58[1] | Ascorbic Acid (72)[1] |

| FeCl₂ Ion Chelation | Ferrous Iron (Fe²⁺) | 119.7 ± 8.86[3] | EDTA (42.07 ± 4.9)[3] |

Note: IC50 values can vary between studies due to differences in experimental conditions, reagent purity, and specific protocols.

Experimental Protocols and Workflow

Accurate assessment of antioxidant activity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the most common in vitro assays used to evaluate this compound.

General Experimental Workflow

The workflow for most in vitro colorimetric antioxidant assays follows a similar logical progression from preparation to data analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing the violet-colored DPPH solution to be reduced to the yellow-colored diphenylpicrylhydrazine.[1] The discoloration is measured spectrophotometrically at approximately 517 nm.[4]

-

Reagents and Preparation:

-

DPPH Solution (0.1 mM): Prepare a fresh solution of DPPH in methanol or ethanol. The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0.[5]

-

This compound Stock Solution: Prepare a stock solution of this compound in the same solvent used for the DPPH solution. Create a series of dilutions from this stock.

-

Control: The solvent (e.g., methanol) is used as a negative control. A known antioxidant like ascorbic acid or Trolox is used as a positive control.

-

-

Procedure:

-

Add a specific volume of the DPPH working solution (e.g., 1.0 mL) to tubes or microplate wells.[5]

-

Add an equal volume of the this compound dilutions (or controls) to the respective wells.[5]

-

Mix thoroughly and incubate the mixture in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[4]

-

-

Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the % inhibition against the corresponding sample concentrations.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ chromophore, which is blue-green, is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance is measured typically at 734 nm.[7]

-

Reagents and Preparation:

-

ABTS Stock Solution (7 mM): Prepare an aqueous solution of ABTS.

-

Potassium Persulfate Solution (2.45 mM): Prepare an aqueous solution of potassium persulfate.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5] Before use, dilute this solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

-

Procedure:

-

Add a large volume of the ABTS•+ working solution (e.g., 1.0 mL) to a cuvette.

-

Add a small volume of the this compound dilution (e.g., 10 µL).

-

Mix and incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The calculation for % Inhibition and IC50 is the same as for the DPPH assay.

Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

-

Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated from a mixture of FeCl₃, EDTA, H₂O₂, and ascorbic acid. These highly reactive radicals degrade 2-deoxyribose into fragments. When heated with thiobarbituric acid (TBA) at low pH, these fragments form a pink chromogen. An antioxidant will compete with deoxyribose for the hydroxyl radicals, thereby reducing the extent of degradation and color formation. The absorbance is measured around 532 nm.[1]

-

Reagents and Preparation:

-

Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

Aqueous solutions of FeCl₃ (10 mM), EDTA (1 mM), 2-deoxyribose (10 mM), H₂O₂ (10 mM), and Ascorbic Acid (1 mM).[1]

-

TCA (10%) and TBA (0.5% in TCA).

-

-

Procedure:

-

In a tube, sequentially add phosphate buffer, deoxyribose, FeCl₃, EDTA, H₂O₂, this compound dilution, and ascorbic acid.[1]

-

Incubate the mixture at 37°C for 1 hour.[1]

-

Stop the reaction by adding TCA and then TBA solution.

-

Heat the mixture in a water bath (e.g., 95°C for 15 minutes) to develop the pink color.

-

Cool the tubes and measure the absorbance at 532 nm.[1]

-

-

Calculation: The calculation for % Inhibition and IC50 is analogous to the DPPH assay, where the control contains no antioxidant.

Nitric Oxide (NO•) Scavenging Assay

-

Principle: This method relies on the generation of nitric oxide from sodium nitroprusside in a buffered aqueous solution at physiological pH. In the presence of oxygen, NO• is converted to nitrite. This nitrite is quantified using the Griess reagent, which forms a purple azo dye. Antioxidants compete with oxygen to react with NO•, thus inhibiting nitrite formation. The absorbance of the chromophore is measured at 546 nm.[1][8]

-

Reagents and Preparation:

-

Sodium Nitroprusside (10 mM) in Phosphate Buffered Saline (PBS).

-

Griess Reagent: A 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid.[8]

-

-

Procedure:

-

Calculation: The calculation for % Inhibition and IC50 is analogous to the DPPH assay.

Molecular Mechanisms and Signaling Pathways

This compound exerts its antioxidant effects through both direct and indirect mechanisms. It can directly neutralize free radicals and also modulate complex cellular signaling pathways that control the endogenous antioxidant response and inflammation.

Direct Radical Scavenging

This compound's flavonoid structure, with its phenolic hydroxyl groups, allows it to directly donate hydrogen atoms to unstable radicals (like •OH, O₂•⁻), effectively neutralizing them and terminating the oxidative chain reaction.

Modulation of Cellular Signaling Pathways

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the endogenous antioxidant defense system. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of numerous protective genes.[9][10]

Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)

Oxidative stress and inflammation are intricately linked. This compound can suppress key inflammatory signaling pathways, thereby reducing the production of pro-inflammatory mediators and secondary ROS.

-

NF-κB Pathway: Naringin has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa B) pathway.[11][12] It can prevent the degradation of IκBα, the inhibitory protein that keeps NF-κB sequestered in the cytoplasm. This action blocks NF-κB's translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[12][13]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, involving kinases like p38, ERK, and JNK, is often activated by oxidative stress and leads to inflammation and apoptosis.[14] Naringin can inhibit the phosphorylation and activation of these MAPK proteins, thus mitigating downstream inflammatory responses.[14][15]

Conclusion

This compound demonstrates significant and broad-spectrum in vitro antioxidant activity, effectively scavenging key free radicals such as DPPH, superoxide, hydroxyl, and nitric oxide. Its protective effects are mediated not only by direct radical neutralization but also through the sophisticated modulation of critical cellular signaling pathways. By activating the protective Nrf2/ARE pathway and inhibiting the pro-inflammatory NF-κB and MAPK cascades, this compound helps maintain cellular redox homeostasis. This dual mechanism of action makes this compound a compelling candidate for further research and development in the fields of functional foods, nutraceuticals, and therapeutics aimed at mitigating oxidative stress-related pathologies. This guide provides the foundational data and methodologies for scientists to further explore and harness the antioxidant potential of this valuable natural compound.

References

- 1. impactfactor.org [impactfactor.org]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. iomcworld.com [iomcworld.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Naringoside for Metabolic Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome (MetS) is a complex constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk for type 2 diabetes and cardiovascular disease.[1][2] The quest for novel therapeutic strategies has intensified interest in naturally occurring bioactive compounds. Naringoside (Naringin), a flavanone glycoside predominantly found in citrus fruits, has emerged as a compelling candidate due to its multifaceted pharmacological activities.[1][3] Preclinical evidence strongly indicates this compound's potential to mitigate the core components of metabolic syndrome.[4] Its therapeutic effects are attributed to the modulation of key metabolic signaling pathways, primarily through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), alongside potent antioxidant and anti-inflammatory actions.[2] This technical guide provides a comprehensive overview of the current research on this compound's impact on metabolic syndrome, detailing its molecular mechanisms, summarizing quantitative data from pivotal preclinical studies, and outlining associated experimental protocols to inform future research and drug development endeavors.

Molecular Mechanisms of Action

This compound's therapeutic efficacy in the context of metabolic syndrome is not mediated by a single target but rather by its ability to modulate a network of interconnected signaling pathways that are fundamental to energy homeostasis, lipid and glucose metabolism, and inflammation.[4]

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that, when activated, stimulates ATP-producing pathways such as fatty acid oxidation and glucose uptake, while concurrently inhibiting ATP-consuming processes like lipid synthesis.[4] this compound has been consistently shown to activate AMPK in key metabolic tissues, including the liver and skeletal muscle.[4][5] This activation is a cornerstone of its beneficial metabolic effects.[5][6]

-

Lipid Metabolism: AMPK activation by this compound leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC) and a reduction in the expression of sterol regulatory element-binding protein-1c (SREBP-1c), key regulators of fatty acid and cholesterol synthesis.[6] This contributes to reduced lipid accumulation in tissues like the liver.[4] It also downregulates HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1][4]

-

Glucose Homeostasis: this compound-mediated AMPK activation enhances glucose uptake in muscle cells.[2] In the liver, it helps regulate gluconeogenesis by modulating the expression of enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[4][5]

References

- 1. Preventive Effect of Naringin on Metabolic Syndrome and Its Mechanism of Action: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. benchchem.com [benchchem.com]

- 5. Naringin ameliorates metabolic syndrome by activating AMP-activated protein kinase in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Naringoside in Cancer Cell Apoptosis: A Technical Guide

Abstract

Naringoside, a prominent flavanone (B1672756) glycoside found in citrus fruits, has garnered significant attention for its potential as an anticancer agent.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound induces apoptosis in cancer cells. It has been demonstrated that this compound exerts its pro-apoptotic effects through a multi-targeted approach, including the modulation of key survival signaling pathways such as PI3K/Akt and MAPK, the induction of the intrinsic mitochondrial apoptotic cascade, the generation of reactive oxygen species (ROS), and the promotion of cell cycle arrest.[3][4][5] This document summarizes the critical signaling pathways, presents quantitative data on this compound's efficacy, and provides detailed protocols for key experimental procedures. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound in oncology.

Molecular Mechanisms of this compound-Induced Apoptosis

This compound's ability to trigger programmed cell death in malignant cells is not mediated by a single mechanism but rather by a coordinated regulation of multiple interconnected cellular processes.

Induction of the Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway is central to this compound-induced apoptosis. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad, Bak) members.[6][7][8] this compound disrupts the balance between these proteins, tipping the scales towards cell death.

Studies have shown that this compound treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bad.[3][6][7][9] This shift promotes the translocation of Bax to the mitochondria, which oligomerizes to form pores in the outer mitochondrial membrane.[7] This event compromises mitochondrial integrity, leading to a loss of the mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c into the cytosol.[5][7]